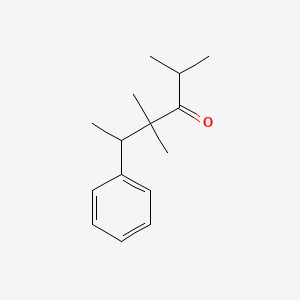
2,4,4-Trimethyl-5-phenylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-5-phenylhexan-3-one is an organic compound with the molecular formula C15H22O It is a ketone characterized by a phenyl group attached to a hexane chain with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-5-phenylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,4,4-trimethylpentan-3-one with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-5-phenylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
2,4,4-Trimethyl-5-phenylhexan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-5-phenylhexan-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ketone group can form hydrogen bonds or participate in nucleophilic addition reactions, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpentan-3-one: Lacks the phenyl group, making it less complex.
5-Phenylhexan-3-one: Similar structure but without the additional methyl groups.
2,4,4-Trimethyl-5-phenylpentan-3-one: Similar but with a shorter carbon chain.
Uniqueness
2,4,4-Trimethyl-5-phenylhexan-3-one is unique due to its combination of a phenyl group and multiple methyl groups on a hexane chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
74338-65-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2,4,4-trimethyl-5-phenylhexan-3-one |
InChI |
InChI=1S/C15H22O/c1-11(2)14(16)15(4,5)12(3)13-9-7-6-8-10-13/h6-12H,1-5H3 |
InChI Key |
TUQIRLRILHJROY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















